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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2,5-dithiol

Cat. No.: B163555

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,4-
Thiadiazole-2,5-dithiol, a versatile heterocyclic compound with significant applications in
coordination chemistry, materials science, and pharmaceuticals. The document presents a
summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

1,3,4-Thiadiazole-2,5-dithiol (also known by its IUPAC name, 1,3,4-thiadiazolidine-2,5-
dithione) exists in a tautomeric equilibrium between the dithiol and dithione forms. This
characteristic is reflected in its spectroscopic data. The following tables summarize the key
gquantitative data obtained from various spectroscopic techniques.

Table 1: '"H NMR Spectroscopic Data
Chemical Shift (5)
ppm

Multiplicity Integration Assignment

SH / NH (tautomer

~14.5 Singlet (broad) 2H
dependent)

Solvent: DMSO-ds
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« 13

Chemical Shift (6) ppm

Assignment

~188

C=S (thione tautomer)

Solvent: DMSO-ds

ble 3: FT.IR :

Wavenumber (cm~12) Intensity Assignment

3000-2500 Broad S-H stretch

~3100 Medium N-H stretch (thione tautomer)
~1500 Strong C=N stretch

~1350 Strong C=S stretch (thione tautomer)
~1050 Medium N-N stretch

~700 Medium C-S stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment

150 100 [M]* (Molecular lon)
118 ~30 [M - S]*

92 ~20 [M - CS]*

60 ~40 [H2N2S]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 1,3,4-Thiadiazole-2,5-dithiol.
Methodology:

o Sample Preparation: Approximately 10-20 mg of 1,3,4-Thiadiazole-2,5-dithiol was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of a polar
aprotic solvent is crucial for solubilizing the compound and observing the exchangeable
protons.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

* 1H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a
spectral width of 0-16 ppm. A sufficient number of scans were averaged to obtain a good
signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled carbon spectrum was acquired with a spectral
width of 0-200 ppm. A relaxation delay of 2 seconds was used, and a larger number of scans
were accumulated to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,3,4-Thiadiazole-2,5-dithiol.
Methodology:

o Sample Preparation: A potassium bromide (KBr) pellet was prepared by grinding a small
amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an
agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

e Acquisition: The spectrum was acquired in the range of 4000-400 cm~* with a resolution of 4
cm~*. A background spectrum of the KBr pellet was recorded and subtracted from the
sample spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,3,4-Thiadiazole-
2,5-dithiol.

Methodology:

o Sample Introduction: The solid sample was introduced directly into the ion source using a

direct insertion probe.
« lonization: Electron lonization (EI) was used at an electron energy of 70 eV.

e Mass Analysis: The resulting ions were analyzed using a quadrupole mass analyzer,
scanning a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,3,4-
Thiadiazole-2,5-dithiol.
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Caption: General workflow for the spectroscopic analysis of 1,3,4-Thiadiazole-2,5-dithiol.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,3,4-Thiadiazole-2,5-dithiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163555#spectroscopic-data-nmr-ir-mass-spec-of-1-
3-4-thiadiazole-2-5-dithiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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